3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H17BrClN and its molecular weight is 278.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carcinogenic Potential Evaluation
In a study on the carcinogenic potential of a related compound, 3:2′-dimethyl-4-aminobiphenyl hydrochloride, it was concluded that this compound is unsuitable as a carcinogenic agent, suggesting a need for further experiments possibly using the free amine form (Higgins, Grossi, Conte, & Rousselot, 1968).
Potential Antidepressant Properties
A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound with a structure somewhat similar to 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, were synthesized and evaluated as potential antidepressants. These studies are significant in exploring the antidepressant potential of similar compounds (Clark et al., 1979).
α₁-Adrenoceptor Antagonist Properties
Research on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH), a potent α₁-adrenoceptor antagonist and its analogs, highlights the potential of similar compounds, like this compound, in medical applications such as treating hypertension (Xi et al., 2011).
Chemical Synthesis and Reactivity
Several studies focus on the chemical synthesis and reactivity of compounds structurally related to this compound. These include the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines (Lygin & Meijere, 2009), and studies on the inhibition of neurotransmitter uptake by similar compounds (Ross & Renyi, 1977).
Properties
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCFNOFYBYMNAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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